molecular formula C15H16FN3O4S2 B6503529 ethyl N-[5-(2-fluorobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate CAS No. 1396872-05-1

ethyl N-[5-(2-fluorobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate

Cat. No.: B6503529
CAS No.: 1396872-05-1
M. Wt: 385.4 g/mol
InChI Key: CMRATYDDYXWIFL-UHFFFAOYSA-N
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Description

Ethyl N-[5-(2-fluorobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a sulfonyl group and an ethyl carbamate moiety.

Properties

IUPAC Name

ethyl N-[5-(2-fluorophenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4S2/c1-2-23-15(20)18-14-17-11-7-8-19(9-12(11)24-14)25(21,22)13-6-4-3-5-10(13)16/h3-6H,2,7-9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRATYDDYXWIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl N-[5-(2-fluorobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical landscape of the cell. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding often involves interactions with active sites or allosteric sites, resulting in conformational changes that affect the biomolecule’s function. Additionally, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or translational activity.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to gradual changes in cellular metabolism and gene expression. Additionally, the compound’s stability can be affected by various factors, such as temperature and pH, which can influence its efficacy and potency.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. Additionally, it can affect the activity of cofactors, such as NADH and ATP, thereby altering cellular energy metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound interacts with various transporters and binding proteins, influencing its localization and accumulation. For instance, specific transporters may facilitate the uptake of the compound into cells, while binding proteins can affect its distribution within cellular compartments. These interactions can influence the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Thiazolo[5,4-c]pyridine Derivatives
The target compound’s thiazolo[5,4-c]pyridine core distinguishes it from other thiazole- or pyridine-based analogs. For example, compounds such as thiazolo[3,2-a]pyrimidine derivatives (e.g., ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate) share a fused thiazole-pyrimidine system but lack the pyridine ring and sulfonyl group, leading to divergent electronic properties and reactivity .

Thiazolylmethylcarbamate Analogs
Compounds like thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (from Pharmacopeial Forum) feature carbamate groups linked to thiazole rings but incorporate complex side chains (e.g., hydroperoxypropane, diphenylhexane) that enhance steric bulk and hydrophobicity compared to the simpler ethyl carbamate in the target compound .

Substituent Analysis

Compound Core Structure Key Substituents Functional Implications
Target Compound (Ethyl N-[5-(2-fluorobenzenesulfonyl)-...carbamate) Thiazolo[5,4-c]pyridine 2-Fluorobenzenesulfonyl, ethyl carbamate Enhanced electron-withdrawing effects; potential for selective enzyme inhibition.
Octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl) sulfamoyl) carbamate (1) Indole-sulfamoyl Methoxyphenyl, octyl carbamate Substrate-selective ALOX15 inhibition; increased lipophilicity due to octyl chain .
Thiazolo[3,2-a]pyrimidine derivative Thiazolo[3,2-a]pyrimidine 4-Chlorophenyl, methoxycarbonyl Electron-deficient core; possible cytotoxicity via π-π stacking interactions.
Bis(thiazol-5-ylmethyl) carbamate Diphenylhexane-thiazole Hydroperoxypropane, isopropylthiazole Oxidative stability challenges; potential for prodrug activation.

Pharmacological and Physicochemical Properties

  • Bioactivity: The 2-fluorobenzenesulfonyl group in the target compound may confer substrate selectivity for enzymes like ALOX15, similar to sulfamoyl carbamates in , which inhibit linoleate oxygenase activity . In contrast, thiazolylmethylcarbamates with hydroperoxypropane substituents () may exhibit redox-dependent mechanisms.
  • Solubility and Stability : The ethyl carbamate group in the target compound likely improves aqueous solubility compared to octyl or isobutoxycarbamates (). However, the sulfonyl group may reduce metabolic stability relative to simpler methyl or methoxy substituents .

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